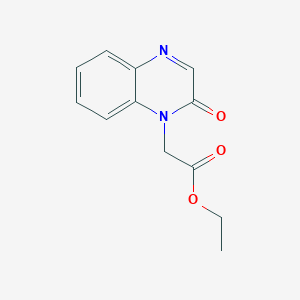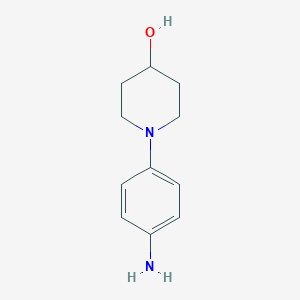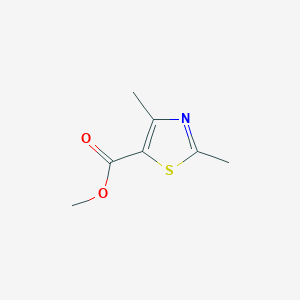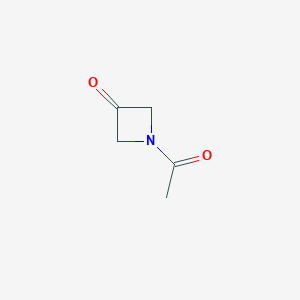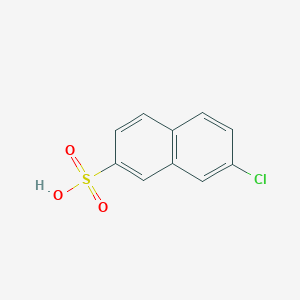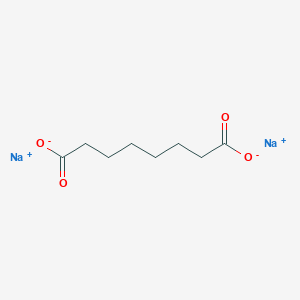
Disodium suberate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium suberate is a chemical compound that has been widely used in scientific research. It is a sodium salt of suberic acid, which is a dicarboxylic acid with six carbon atoms. Disodium suberate is a white crystalline powder that is soluble in water and has a molecular weight of 218.08 g/mol.
Wirkmechanismus
Disodium suberate is a dicarboxylic acid that can be metabolized by the body to produce energy. It enters the Krebs cycle, where it is oxidized to produce ATP, which is the main source of energy for the body. Disodium suberate is also involved in the regulation of energy metabolism and the metabolism of fatty acids. It has been shown to activate the activity of the Krebs cycle enzymes, which are involved in the production of ATP.
Biochemische Und Physiologische Effekte
Disodium suberate has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the Krebs cycle enzymes, which are involved in the production of ATP. It has also been shown to regulate energy metabolism and the metabolism of fatty acids. Disodium suberate has been shown to increase the activity of the enzymes involved in the oxidation of fatty acids, which can lead to an increase in the production of ATP. Moreover, it has been shown to have antioxidant properties, which can protect the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Disodium suberate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively cheap. Disodium suberate can be used as a substrate for the determination of enzyme activity in biological samples. It has been used in the study of the metabolism of fatty acids and the regulation of energy metabolism. However, there are some limitations to the use of disodium suberate in lab experiments. It can be toxic in high concentrations, and care should be taken when handling it. Moreover, it may interfere with the activity of other enzymes, which can affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for the study of disodium suberate. It can be used to study the mechanism of action of various enzymes and metabolic pathways. Disodium suberate can also be used to study the regulation of energy metabolism and the metabolism of fatty acids. Moreover, it can be used to study the effect of disodium suberate on the activity of the Krebs cycle enzymes. Additionally, it can be used to study the antioxidant properties of disodium suberate and its effect on oxidative stress. Further research can also be done to explore the potential therapeutic uses of disodium suberate in the treatment of various diseases.
Conclusion:
In conclusion, disodium suberate is a chemical compound that has been widely used in scientific research. It is a sodium salt of suberic acid, which is a dicarboxylic acid with six carbon atoms. Disodium suberate has been used to study the mechanism of action of various enzymes and metabolic pathways. It has also been used to study the regulation of energy metabolism and the metabolism of fatty acids. Disodium suberate has several advantages for lab experiments, but there are also some limitations to its use. Further research can be done to explore the potential therapeutic uses of disodium suberate in the treatment of various diseases.
Synthesemethoden
Disodium suberate can be synthesized by the reaction of suberic acid with sodium hydroxide. The reaction produces sodium suberate, which can be further treated with hydrochloric acid to form disodium suberate. The chemical equation for the synthesis of disodium suberate is as follows:
Suberic acid + NaOH → Na suberate + H2O
Na suberate + HCl → Disodium suberate + H2O
Wissenschaftliche Forschungsanwendungen
Disodium suberate has been widely used in scientific research as a biochemical reagent. It is used to study the mechanism of action of various enzymes and metabolic pathways. Disodium suberate is also used as a substrate for the determination of enzyme activity in biological samples. It has been used in the study of the metabolism of fatty acids and the regulation of energy metabolism. Moreover, it has also been used in the study of the effect of disodium suberate on the activity of the Krebs cycle enzymes.
Eigenschaften
CAS-Nummer |
17265-12-2 |
|---|---|
Produktname |
Disodium suberate |
Molekularformel |
C8H12Na2O4 |
Molekulargewicht |
218.16 g/mol |
IUPAC-Name |
disodium;octanedioate |
InChI |
InChI=1S/C8H14O4.2Na/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
SDWYUQHONRZPMW-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Synonyme |
suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



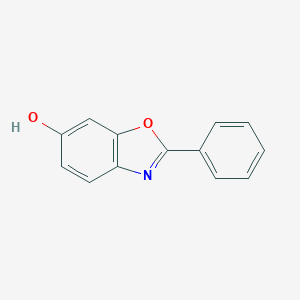
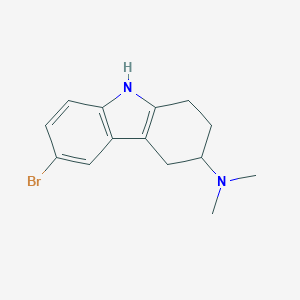

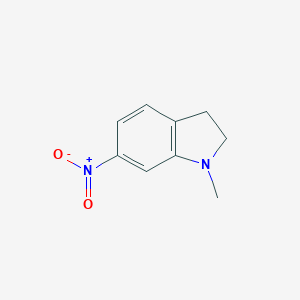
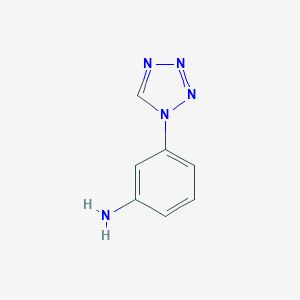
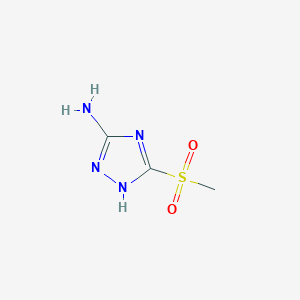
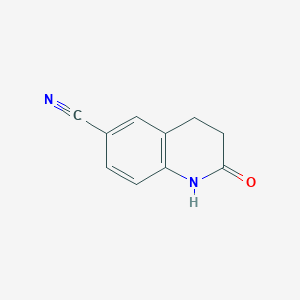
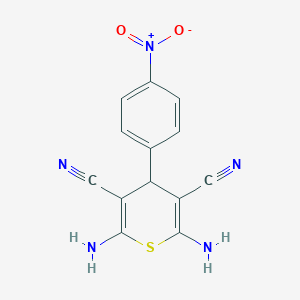
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
